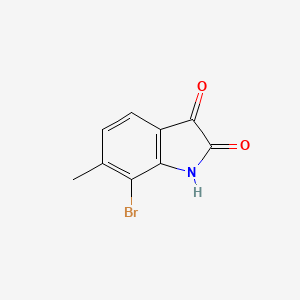

7-Bromo-6-methylindoline-2,3-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

7-bromo-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJTTXFAQSTPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-6-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromo-6-methylindoline-2,3-dione, an important heterocyclic compound within the isatin family. Isatins and their derivatives are recognized for their diverse pharmacological applications, making this molecule a subject of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted isatin, a class of compounds known for their utility as synthetic intermediates.[1] The strategic placement of a bromine atom and a methyl group on the indole core is a deliberate design choice in medicinal chemistry to modulate the molecule's physicochemical properties and biological activity.[2] Halogenation can alter the electron density of the indole ring and increase lipophilicity, potentially enhancing cell membrane permeability and introducing the possibility of halogen bonding with biological targets.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| IUPAC Name | 7-Bromo-6-methyl-1H-indole-2,3-dione | N/A |

| CAS Number | 882679-16-5 | [3][4] |

| Molecular Formula | C₉H₆BrNO₂ | [4][5] |

| Molecular Weight | 240.05 g/mol | [3][4][5] |

| Appearance | Solid (form) | [5] |

| Purity | ≥97% | [3] |

| InChI Key | DHJTTXFAQSTPSK-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(Br)C2=C(C(C(N2)=O)=O)C=C1 | [4] |

| Storage | Sealed in dry, room temperature | [4] |

| Boiling Point | No data available | [4] |

Reactivity and Chemical Synthesis

The chemical behavior of this compound is characteristic of the isatin scaffold. Key reactive sites include the nitrogen atom at the N1 position and the carbonyl group at the C3 position.

-

N1-Position Reactivity : The indole nitrogen is acidic and can be readily deprotonated by a base.[2] The resulting anion is nucleophilic and can undergo various substitution reactions, allowing for the introduction of diverse functional groups (e.g., alkylation) to modulate activity.[1][2]

-

C3-Position Reactivity : The C3-keto group is a versatile site for reactions such as condensation and the formation of spirocyclic systems.[2] Spirooxindoles, which are synthesized from the C3 position of isatins, are an important class of compounds with diverse biological activities.[2]

While a specific protocol for this compound is not detailed in the provided literature, a general and viable synthetic route involves the direct electrophilic bromination of its precursor, 7-methylindoline-2,3-dione (7-methylisatin).[2] The 7-methyl group acts as an ortho-, para-directing activator, favoring bromination at the C6 position.[2]

A general procedure for the synthesis of the isatin core from an oxindole precursor, which can be adapted, is outlined below.[6]

General Procedure for Oxidation of an Indolin-2-one to an Indoline-2,3-dione:

-

A mixture of the starting indolin-2-one (0.1 mmol) and Sodium Iodide (NaI, 0.1 mmol) is prepared in a Schlenk tube.

-

Tetrahydrofuran (THF, 1.0 mL) is added as the solvent.

-

The mixture is stirred at 60 °C for 12 hours under a dry air atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding indoline-2,3-dione.[6]

Caption: A logical workflow for the synthesis of this compound.

Spectral Data

Table 2: Representative Spectral Data (7-methylindoline-2,3-dione)

| Data Type | Values | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.09 (s, 1H), 7.43 (d, J = 7.6 Hz, 1H), 7.34 (d, J = 7.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.19 (s, 3H) | [6] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 184.83, 160.06, 149.34, 139.53, 122.68, 122.12, 121.64, 117.65, 15.52 | [6] |

| IR (KBr, ν/cm⁻¹) | 3201, 1739, 1659, 1495, 1323, 1199, 1028, 825, 762 | [6] |

| HRMS (ESI+) | Calcd for C₉H₇NO₂ [M + H]⁺ 162.0555, found 162.0554 | [6] |

Biological Activity and Therapeutic Potential

Isatin and its derivatives are known to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] The bromo-substituted isatin core, in particular, is a key feature in compounds with significant bioactivity.[1]

Derivatives of bromo-isatin have been evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) microbial strains.[1] Some N-alkylated 6-bromoisatin derivatives have demonstrated high efficacy, as reflected in their minimal inhibitory concentration (MIC) values.[1]

A promising therapeutic strategy involves targeting bacterial enzymes that are absent in humans. For example, inhibitors based on the 6-bromoindole scaffold have been shown to target bacterial cystathionine γ-lyase (bCSE).[7] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress.[7] Inhibiting bCSE can significantly enhance the sensitivity of bacteria to conventional antibiotics.[7]

Caption: Logical pathway illustrating the potential antibacterial mechanism of bromo-isatins.

Safety Information

While specific safety data for the 7-bromo-6-methyl isomer is limited, related isomers like 5-Bromo-7-methylindoline-2,3-dione are classified with the GHS07 pictogram and a "Warning" signal word, indicating potential hazards such as acute toxicity (oral).[5] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It is intended for research use only.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 882679-16-5|this compound|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-7-methylindoline-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 7-Bromo-6-methylisatin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 7-Bromo-6-methylisatin, a substituted indole-2,3-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed framework for the synthesis, purification, and characterization of this and similar heterocyclic compounds.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of various substituents onto the isatin scaffold allows for the fine-tuning of their pharmacological properties. This guide focuses on the specific isomer, 7-Bromo-6-methylisatin, outlining a systematic approach to its structural confirmation through a combination of synthetic strategy and spectroscopic analysis.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-6-methylisatin can be logically approached through the direct bromination of a commercially available precursor, 6-methylisatin. This method is predicated on the directing effects of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of 7-Bromo-6-methylisatin

-

Dissolution: Dissolve 6-methylisatin (1 equivalent) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Brominating Agent: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature. The reaction should be monitored for color change and completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 7-Bromo-6-methylisatin.

Caption: Proposed synthetic workflow for 7-Bromo-6-methylisatin.

Spectroscopic Data and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compound.

Expected Data:

The mass spectrum of 7-Bromo-6-methylisatin is expected to exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 m/z units.

| Ion | Expected m/z (for 79Br) | Expected m/z (for 81Br) | Relative Intensity |

| [M]+ | 238.98 | 240.98 | ~1:1 |

| [M-CO]+ | 210.99 | 212.99 | ~1:1 |

| [M-CO-CO]+ | 182.99 | 184.99 | ~1:1 |

Table 1: Predicted Mass Spectrometry Fragmentation for 7-Bromo-6-methylisatin.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

A small amount of the purified solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over a range of 4000-400 cm-1.

Expected Data:

| Wavenumber (cm-1) | Assignment |

| ~3200 | N-H stretch (amide) |

| ~1750 | C=O stretch (ketone) |

| ~1700 | C=O stretch (amide) |

| ~1600 | C=C stretch (aromatic) |

| ~800 | C-Br stretch |

| ~2950 | C-H stretch (methyl) |

Table 2: Expected Infrared Absorption Bands for 7-Bromo-6-methylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Record 1H NMR and 13C NMR spectra on a high-field NMR spectrometer.

Predicted 1H NMR Data (in DMSO-d6):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | singlet | 1H | N-H |

| ~7.5 | singlet | 1H | H-5 |

| ~7.2 | singlet | 1H | H-4 |

| ~2.4 | singlet | 3H | -CH3 |

Table 3: Predicted 1H NMR Chemical Shifts for 7-Bromo-6-methylisatin.

Predicted 13C NMR Data (in DMSO-d6):

| Chemical Shift (ppm) | Assignment |

| ~184 | C=O (ketone) |

| ~159 | C=O (amide) |

| ~148 | C-7a |

| ~138 | C-5 |

| ~130 | C-6 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~110 | C-7 |

| ~20 | -CH3 |

Table 4: Predicted 13C NMR Chemical Shifts for 7-Bromo-6-methylisatin.

Physicochemical Characteristics of 7-Bromo-6-methylindoline-2,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methylindoline-2,3-dione is a substituted isatin derivative. The isatin scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of bromine and methyl groups to the core indole structure is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a representative synthetic protocol, analytical methodologies, and a summary of the potential biological signaling pathways influenced by this class of compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.05 g/mol | [1][2] |

| CAS Number | 882679-16-5 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | [3][4] |

| Solubility | No data available | |

| pKa | No data available | |

| logP | No data available |

Experimental Protocols

Due to the lack of a specific published synthesis for this compound, a representative protocol for a closely related isomer, 6-bromo-7-methyl-1H-indole-2,3-dione, is provided below. This method, based on the Sandmeyer isatin synthesis, is a common and effective approach for preparing substituted isatins.[5]

Representative Synthesis: Sandmeyer Isatin Synthesis of a Bromo-Methyl-Isatin Derivative

This synthesis involves two main stages: the formation of a substituted isonitrosoacetanilide and its subsequent cyclization to the isatin core.

Step 1: Synthesis of the Precursor 7-methylisatin

A common precursor for the target molecule is 7-methylisatin.[5] The synthesis typically starts from 2-methylaniline and proceeds via diazotization followed by reaction with chloral hydrate and hydroxylamine hydrochloride, and subsequent cyclization in strong acid.[5]

Step 2: Regioselective Bromination

The prepared 7-methylisatin is then subjected to electrophilic bromination to introduce the bromine atom at the desired position.[5] The directing effects of the existing methyl and carbonyl groups on the aromatic ring guide the position of bromination. For the synthesis of 6-bromo-7-methyl-1H-indole-2,3-dione, a mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) is typically used at controlled temperatures to achieve regioselectivity.[5]

Detailed Experimental Workflow for a Representative Synthesis

Analytical Methodologies

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns being diagnostic for the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would typically be employed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of isatin derivatives has been extensively investigated for its therapeutic potential, particularly as anticancer agents. Isatin and its analogs have been shown to interact with various cellular targets and modulate multiple signaling pathways implicated in cancer progression.

Based on studies of related isatin derivatives, this compound could potentially exhibit inhibitory effects on key signaling pathways such as:

-

VEGF (Vascular Endothelial Growth Factor) Pathway: Many isatin derivatives are known to inhibit angiogenesis by targeting the VEGF receptor (VEGFR), thereby disrupting tumor blood supply.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Some isatin compounds have been shown to downregulate the activity of key components of this pathway.

-

ERK (Extracellular Signal-regulated Kinase) Pathway: The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway is a common mechanism for the anticancer activity of various small molecules, including some isatin derivatives.

Generalized Signaling Pathway for Isatin Derivatives

Conclusion

This compound represents an interesting scaffold for further chemical and biological exploration. While there is a lack of specific experimental data for this particular molecule, the chemistry and biology of the broader isatin class provide a strong foundation for future research. The synthetic and analytical methods outlined in this guide can serve as a starting point for its preparation and characterization. Furthermore, the potential for this compound to modulate key cancer-related signaling pathways warrants its investigation as a potential therapeutic agent. Further studies are required to elucidate its precise physicochemical properties, develop a specific and optimized synthesis, and evaluate its biological activity profile.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Bromo-7-methylindoline-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 3. 882679-16-5|this compound|BLD Pharm [bldpharm.com]

- 4. 129833-54-1|6-Bromo-7-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 5. 6-bromo-7-methyl-1H-indole-2,3-dione | 129833-54-1 | Benchchem [benchchem.com]

Spectroscopic and Synthetic Profile of 7-Bromo-6-methylindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 7-Bromo-6-methylindoline-2,3-dione (CAS 882679-16-5), a substituted isatin derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a predictive analysis based on the known spectroscopic data of closely related analogs, alongside a proposed synthetic route and detailed analytical protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 6-bromo-7-methyl-1H-indole-2,3-dione, 7-methylindoline-2,3-dione, and 6-bromoindoline-2,3-dione.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 11.5 | s | - | N-H |

| ~7.5 - 7.7 | d | ~8.0 | H-4 |

| ~7.0 - 7.2 | d | ~8.0 | H-5 |

| ~2.3 - 2.5 | s | - | -CH₃ |

Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~184.0 | C=O (C3) |

| ~159.0 | C=O (C2) |

| ~150.0 | C-7a |

| ~140.0 | C-6 |

| ~125.0 | C-4 |

| ~120.0 | C-5 |

| ~118.0 | C-7 |

| ~115.0 | C-3a |

| ~18.0 | -CH₃ |

Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Predicted Isotopic Pattern |

| HRMS (ESI+) | ~240.9654 | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, resulting in M+ and M+2 peaks of nearly equal intensity. |

Disclaimer: Predicted values are based on the molecular formula C₉H₆BrNO₂.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch |

| ~1740 | C=O stretch (amide, C2) |

| ~1720 | C=O stretch (ketone, C3) |

| ~1600 | C=C aromatic stretch |

Disclaimer: Predicted values are based on spectral data of analogous compounds and may differ from experimental results.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from commercially available 3-methyl-2-nitroaniline. The general strategy is based on the Sandmeyer isatin synthesis followed by a regioselective bromination.

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methylindoline-2,3-dione

This procedure is adapted from standard Sandmeyer isatin synthesis protocols.

-

Diazotization: To a stirred solution of 3-methyl-2-nitroaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

-

Isonitrosoacetanilide Formation: In a separate flask, chloral hydrate and hydroxylamine hydrochloride are dissolved in water. This solution is then added to the previously prepared diazonium salt solution. The mixture is heated until the reaction is complete, as monitored by TLC.

-

Cyclization: The resulting solid is filtered, washed with water, and dried. The dried intermediate is then added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is heated and stirred until cyclization is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and dried to afford 6-methylindoline-2,3-dione.

Step 2: Synthesis of this compound

This procedure is a general method for the regioselective bromination of substituted isatins.

-

Bromination: To a solution of 6-methylindoline-2,3-dione in a suitable solvent such as glacial acetic acid, a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound.

Caption: General workflow for the spectroscopic analysis of the target compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. It is intended to facilitate further research and development involving this and related isatin derivatives. Experimental validation of the predicted data and optimization of the synthetic protocol are encouraged for future work.

References

Synthesis and Characterization of 7-Bromo-6-methylindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-6-methylindoline-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and drug development. The strategic placement of a bromine atom and a methyl group on the isatin core can significantly influence its physicochemical properties and biological activity. Isatin and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 7-methylindoline-2,3-dione (also known as 7-methylisatin), from 2-methylaniline via the Sandmeyer isatin synthesis. The second step is the regioselective electrophilic bromination of 7-methylisatin to yield the final product. The methyl group at the 7-position sterically hinders substitution at the adjacent C5 position, directing the bromination to the C6 position.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 7-methylindoline-2,3-dione

This procedure is adapted from the well-established Sandmeyer isatin synthesis.

Materials:

-

2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Chloral Hydrate

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: A solution of 2-methylaniline in concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Formation of Isonitrosoacetanilide: In a separate flask, a solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is stirred for several hours, during which a precipitate of N-(2-methylphenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide intermediate) is formed.

-

Cyclization: The filtered and dried isonitrosoacetanilide is added portion-wise to pre-warmed concentrated sulfuric acid at around 50-60 °C. The temperature is then carefully raised to 80-90 °C and maintained for a short period to facilitate the cyclization.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of crude 7-methylisatin. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of this compound

This step involves the direct electrophilic bromination of the synthesized 7-methylisatin.

Materials:

-

7-methylindoline-2,3-dione

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Bromination: 7-methylindoline-2,3-dione is dissolved in DMF. The solution is cooled in an ice bath, and N-Bromosuccinimide (NBS) is added portion-wise. The reaction mixture is stirred at a controlled low temperature to ensure regioselectivity and minimize side reactions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with water and brine.

-

Purification: The crude this compound is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure product.

Characterization

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Summary of Characterization Data

| Property | Data |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Appearance | Expected to be a colored crystalline solid (typically orange or yellow for isatins). |

| Melting Point | Not explicitly found in the search results, but would be determined experimentally for the synthesized compound. |

| ¹H NMR (Predicted) | The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons on the isatin core typically appear in the range of δ 7.0-8.0 ppm. The methyl group protons at C-7 are expected as a sharp singlet around δ 2.3-2.5 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR (Predicted) | The spectrum would show signals for the two carbonyl carbons (C2 and C3) in the downfield region (around 160-185 ppm). Aromatic carbons would appear in the range of 110-150 ppm. The methyl carbon would be observed in the upfield region (around 15-20 ppm). |

| FT-IR (Predicted) | The IR spectrum is expected to show strong absorption bands for the two carbonyl groups of the isatin core. The amide C=O stretching vibration (at C-2) typically appears at a higher wavenumber (around 1740 cm⁻¹), while the ketone C=O stretch (at C-3) is observed at a slightly lower wavenumber. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. |

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive characterization strategy for this compound. The provided experimental protocols, though based on established methodologies, should be optimized for specific laboratory conditions. The detailed characterization of the final product is crucial to confirm its identity and purity, which is a prerequisite for its use in further research and drug development endeavors. The unique substitution pattern of this isatin derivative makes it an interesting candidate for biological screening and lead optimization programs.

The Biological Significance of Substituted Isatins: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of substituted isatin derivatives.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] Naturally occurring in various plants and also found as a metabolite of adrenaline in humans, the isatin core structure serves as a privileged template for the design and synthesis of novel therapeutic agents.[3][4] The synthetic tractability of the isatin molecule, with its reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen atom at the N1 position, allows for the generation of a vast library of substituted derivatives with diverse pharmacological profiles.[5][6] This technical guide provides a comprehensive overview of the biological significance of substituted isatins, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Anticancer Activity of Substituted Isatins

Substituted isatins have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[7][8][9] The anticancer mechanisms of these compounds are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[5][10]

Mechanism of Action

A primary mechanism by which substituted isatins exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

Receptor Tyrosine Kinases (RTKs): Several isatin derivatives have been shown to be potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12][13][14][15] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[16][17][18] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[16]

-

Akt Signaling Pathway: The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some isatin derivatives have been shown to inhibit the Akt pathway, leading to the induction of apoptosis in cancer cells.[19][20][21]

Another significant anticancer mechanism of substituted isatins is the disruption of microtubule dynamics .[19] Similar to established anticancer drugs like vinca alkaloids and taxanes, certain isatin derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptotic cell death.[10][12][19][22]

Furthermore, many isatin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic program.[1][23][24][25][26]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted isatin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4l | K562 (Leukemia) | 1.75 | [8][21] |

| HepG2 (Liver) | 3.20 | [8][21] | |

| HT-29 (Colon) | 4.17 | [8][21] | |

| Isatin-hydrazone 4j | MCF7 (Breast) | 1.51 | [27] |

| Isatin-hydrazone 4k | MCF7 (Breast) | 3.56 | [27] |

| Isatin-hydrazone 4e | MCF7 (Breast) | 5.46 | [27] |

| A2780 (Ovary) | 18.96 | [27] | |

| Isatin-triazole hybrid 15 | MCF-7 (Breast) | 1.56 | [9] |

| Isatin-triazole hydrazone 16 | MCF-7 (Breast) | 6.22 | [9] |

| HepG2 (Liver) | 8.14 | [9] | |

| Isatin-steroidal hybrid 17 | SH-SY5Y (Neuroblastoma) | 4.06 | [9] |

| Isatin derivative 13 | Caco-2 (Colon) | 9.3 | [11][14] |

| Isatin derivative 14 | Caco-2 (Colon) | 5.7 | [11][14] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by substituted isatins in the context of their anticancer activity.

Antimicrobial and Antiviral Activities

Substituted isatins also exhibit significant activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

Antimicrobial Activity

The antimicrobial efficacy of isatin derivatives is often attributed to their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isatin ring play a crucial role in determining their antimicrobial potency.[14][28] For instance, the introduction of halogen atoms or other electron-withdrawing groups at the C5 and C7 positions can enhance antibacterial activity.[14][29]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isatin derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Isatin-thiazole derivative 7f | E. coli | 16 | [28] |

| S. aureus (MRSA) | 8 | [28] | |

| Isatin-thiazole derivative 7h | C. albicans | 16 | [28] |

| Isatin-thiazole derivative 11f | C. albicans | 16 | [28] |

| Isatin-quinoline conjugate 10a | S. aureus | 3.9 | [3] |

| E. coli | 7.81 | [3] | |

| Isatin-quinoline conjugate 11a | S. aureus | 1.95 | [3] |

| E. coli | 3.9 | [3] |

Antiviral Activity

Isatin derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like SARS-CoV.[2][16][30] The mechanisms of antiviral action can involve the inhibition of viral enzymes, such as proteases and reverse transcriptase, which are essential for viral replication.[16]

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of representative isatin derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

| Compound | Virus | EC50 (µM) | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 (µg/mL) | [2] |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 (µg/mL) | [2] |

| Isatin β-thiosemicarbazone 10c | HIV-1 | 2.62 | [2] |

| Isatin-lamivudine hybrid 17b | HIV-1 | 0.0742 | [2] |

| SPIII-5H | HCV | 17 (µg/mL) | [28] |

| SPIII-Br | HCV | 19 (µg/mL) | [28] |

Neuroprotective Effects

Emerging evidence suggests that substituted isatins possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases.[18][20][22][31][32][33] Their neuroprotective mechanisms are multifaceted and can involve the modulation of neuroinflammation and the inhibition of enzymes implicated in neuronal cell death.

Mechanism of Action

One of the key neuroprotective mechanisms of isatin derivatives is their anti-neuroinflammatory activity .[5][27][29][32] They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.[5][27][29][32] By suppressing neuroinflammation, these compounds can help to mitigate neuronal damage.

Additionally, some isatin derivatives act as inhibitors of monoamine oxidase B (MAO-B) , an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of substituted isatins.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted isatin derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol Overview:

-

Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (often a peptide), and ATP (the phosphate donor).

-

Compound Addition: Add the substituted isatin derivative at various concentrations.

-

Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence/Luminescence-based assays: These assays use antibodies that specifically recognize the phosphorylated substrate or measure the depletion of ATP.

-

-

Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Protocol Overview:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a buffer that promotes polymerization.

-

Compound Addition: Add the substituted isatin derivative or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine as a depolymerizer).

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the extent of tubulin polymerization over time. This is typically done by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 for inhibition.

Caspase Activity Assay

This assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol Overview:

-

Cell Lysis: Lyse cells that have been treated with the substituted isatin derivative to release their cellular contents, including caspases.

-

Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate to the cell lysate. These substrates are typically short peptides containing the caspase recognition sequence linked to a reporter molecule.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Detection: Measure the fluorescence or absorbance of the released reporter molecule.

-

Data Analysis: Quantify the caspase activity relative to a control and determine the fold-increase in activity.

Conclusion

Substituted isatins represent a highly valuable and versatile class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The diverse mechanisms of action, including the inhibition of key signaling pathways and cellular processes, offer multiple avenues for therapeutic intervention. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable scaffold. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of substituted isatins into novel and effective therapies for a variety of diseases.

References

- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 2. abcam.cn [abcam.cn]

- 3. In vitro kinase assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 8. abcam.com [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro kinase assay [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. maxanim.com [maxanim.com]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 29. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. researchgate.net [researchgate.net]

Compound Identification and Overview

An In-depth Technical Guide to PF-04447943 (CAS Number: 882679-16-5)

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which plays a crucial role in modulating various physiological processes, including synaptic plasticity and vascular function.[3][4] This compound is a cell-permeable, blood-brain barrier permeant pyrazolo[3,4-d]pyrimidinone.[5] It has been investigated for its therapeutic potential in several conditions, including Alzheimer's disease and sickle cell disease.[3][6][7]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of PF-04447943.

| Property | Value |

| IUPAC Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[5] |

| Synonyms | PF-04447943, PF 04447943, PDE9 Inhibitor[5] |

| CAS Number | 882679-16-5 (Note: This CAS number is predominantly associated with PF-04447943 in the scientific literature) |

| Molecular Formula | C₂₀H₂₅N₇O₂[5] |

| Molecular Weight | 395.46 g/mol [5] |

| Appearance | Off-white solid[5] |

| Solubility | Soluble in DMSO at 50 mg/mL[5] |

| Storage Temperature | -20°C[5] |

| SMILES String | N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[5] |

| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N[5] |

Biological Activity and Mechanism of Action

PF-04447943 acts as a highly selective inhibitor of PDE9A.[1][5] PDE9A is an enzyme that hydrolyzes cGMP, a second messenger involved in the nitric oxide (NO) signaling pathway. In the central nervous system, PDE9A limits cGMP-mediated signal transduction following glutamate binding to NMDA receptors, which is important for memory and learning.[1] By inhibiting PDE9A, PF-04447943 increases the concentration of cGMP in the brain and cerebrospinal fluid, which in turn enhances synaptic plasticity and cognitive function.[2][3]

Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of PF-04447943 against various phosphodiesterases are presented below.

| Enzyme Target | Kᵢ (nM) - Human | Kᵢ (nM) - Rhesus Monkey | Kᵢ (nM) - Rat |

| PDE9A | 2.8[1][2] | 4.5[1][2] | 18[1][2] |

| Enzyme Target | Kᵢ (µM)[5] |

| PDE1 | 8.6 |

| PDE2A3 | 99 |

| PDE3A | 50 |

| PDE4A | 29 |

| PDE5A | 14.9 |

| PDE6C | 5.3 |

| PDE7A2 | 75 |

| PDE8A | 50 |

| PDE10 | 51.2 |

| PDE11 | 80 |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated desirable properties for PF-04447943.[5]

| Parameter | Value (in rats) |

| t₁/₂ | 4.9 hours[5] |

| Tₘₐₓ | 0.3 hours[5] |

| Oral Bioavailability | 63% (for a structurally similar compound)[8] |

Experimental Protocols

In Vitro PDE9A Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of PF-04447943 against PDE9A.

Methodology:

-

Recombinant human, rhesus monkey, and rat PDE9A enzymes are used.

-

The assay is performed using a scintillation proximity assay (SPA) format.

-

The reaction mixture contains the respective PDE9A enzyme, [³H]cGMP as the substrate, and varying concentrations of PF-04447943.

-

The reaction is incubated to allow for enzymatic hydrolysis of [³H]cGMP.

-

The reaction is terminated, and SPA beads coated with a cGMP-specific antibody are added.

-

The amount of unhydrolyzed [³H]cGMP that binds to the antibody-coated beads is quantified using a scintillation counter.

-

IC₅₀ values are determined by fitting the data to a four-parameter logistic equation, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Neurite Outgrowth and Synapse Formation Assay

Objective: To assess the effect of PF-04447943 on neuronal plasticity.

Methodology:

-

Primary hippocampal neurons are cultured from embryonic rats.

-

After a specified number of days in vitro, the neurons are treated with various concentrations of PF-04447943 (e.g., 30-1000 nM).[2]

-

The cultures are incubated for a defined period to allow for neurite outgrowth and synapse formation.

-

The neurons are then fixed and stained for markers of neurites (e.g., β-III tubulin) and synapses (e.g., synapsin 1).

-

Images of the stained neurons are captured using fluorescence microscopy.

-

Neurite length and the number of synapses are quantified using image analysis software.

-

Statistical analysis is performed to compare the treated groups to a vehicle control.

In Vivo Novel Object Recognition (NOR) Test in Rats

Objective: To evaluate the effect of PF-04447943 on recognition memory.

Methodology:

-

Adult male rats are used for the experiment.

-

The test is conducted in an open-field arena.

-

The protocol consists of three phases: habituation, familiarization (T1), and testing (T2).

-

During habituation, the rats are allowed to freely explore the empty arena.

-

In the familiarization phase, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.

-

Prior to the testing phase, the rats are administered either vehicle or PF-04447943 (e.g., 1-3 mg/kg, p.o.).[2] In some studies, a cognitive deficit is induced using scopolamine.[2]

-

During the testing phase, one of the familiar objects is replaced with a novel object.

-

The time spent exploring the novel object versus the familiar object is recorded.

-

A discrimination index is calculated to assess recognition memory. An increased discrimination index in the PF-04447943-treated group indicates improved cognitive performance.[2]

Visualizations

Signaling Pathway of PF-04447943

Caption: Proposed mechanism of action for PF-04447943 in enhancing synaptic plasticity.

Experimental Workflow for Novel Object Recognition (NOR) Testdot

References

- 1. apexbt.com [apexbt.com]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 6. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]

- 8. | BioWorld [bioworld.com]

A Technical Guide to 7-Bromo-6-methylindoline-2,3-dione for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Identity, Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 7-Bromo-6-methylindoline-2,3-dione, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug discovery. This document outlines its chemical nomenclature, potential biological activities based on related compounds, and a detailed experimental protocol for its synthesis.

Chemical Identity

-

IUPAC Name: 7-Bromo-6-methyl-1H-indole-2,3-dione

-

Synonyms: this compound, 7-Bromo-6-methylisatin

-

CAS Number: 882679-16-5

-

Molecular Formula: C₉H₆BrNO₂

-

Molecular Weight: 240.05 g/mol

Potential Biological Activity

For instance, a study on a series of multi-substituted isatin derivatives demonstrated that bromination at the 7-position can significantly influence inhibitory activity against cancer cell lines. The data for a related compound, 5,7-dibromo-6-fluoro-isatin, highlights the potential for potent antiproliferative effects.

Table 1: Antiproliferative Activity of a Structurally Related Isatin Derivative (5,7-dibromo-6-fluoro-isatin)

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| K562 | Human Leukemia | 1.75[1] |

| HepG2 | Human Hepatocellular Carcinoma | 3.20[1] |

| HT-29 | Human Colon Carcinoma | 4.17[1] |

Note: The data presented is for a related compound and should be considered indicative of the potential activity of this compound. Further experimental validation is required.

The mechanism of action for isatin derivatives often involves the induction of apoptosis.[1] Studies have shown that isatins can modulate the levels of key regulatory proteins in this pathway, such as the anti-apoptotic protein Bcl-2.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly employing the Sandmeyer isatin synthesis as a key transformation.[1] This involves the preparation of a substituted isatin precursor followed by selective bromination.

Synthesis of 6-methylindoline-2,3-dione (6-Methylisatin)

This precursor can be synthesized from 2-methyl-aniline using the Sandmeyer reaction.

Materials:

-

2-methyl-aniline

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Chloral hydrate (CCl₃CH(OH)₂)

-

Sodium sulfate (Na₂SO₄)

-

Concentrated hydrochloric acid (HCl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

Procedure:

-

A solution of sodium sulfate is prepared in water, and concentrated hydrochloric acid is added.

-

2-methyl-aniline is dissolved in a mixture of water and concentrated hydrochloric acid.

-

A solution of chloral hydrate and hydroxylamine hydrochloride in water is prepared.

-

The aniline solution is added to the chloral hydrate/hydroxylamine solution and heated to form the intermediate isonitrosoacetanilide.

-

The intermediate is isolated and then cyclized by heating in concentrated sulfuric acid.

-

The reaction mixture is poured onto ice to precipitate the 6-methylisatin product.

-

The crude product is filtered, washed with water, and dried.

Synthesis of this compound

Materials:

-

6-methylindoline-2,3-dione

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

6-methylindoline-2,3-dione is dissolved in N,N-dimethylformamide.

-

N-Bromosuccinimide is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 12 hours.[1]

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with water to precipitate the product.[1]

-

The precipitate is filtered, washed with water, and dried in vacuo to yield this compound.

-

The crude product can be further purified by column chromatography.[1]

Diagrams

Synthetic Pathway

The following diagram illustrates the general synthetic workflow for producing this compound.

Caption: Synthetic route to this compound.

Experimental and Screening Workflow

This diagram outlines a logical workflow for the biological evaluation of this compound, from initial screening to mechanism of action studies.

Caption: Biological screening workflow for this compound.

References

The Discovery and Enduring Legacy of Brominated Isatins: From Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of brominated isatins is a fascinating journey that spans millennia, from the vibrant purple hues of antiquity to the cutting edge of modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of this unique class of brominated indole derivatives. Beginning with the celebrated Tyrian purple of ancient civilizations, we trace the path to the structural elucidation of its core component, 6,6'-dibromoindigo, and the subsequent exploration of related brominated isatins. A significant focus is placed on the semi-synthetic derivative, 6-bromoindirubin-3'-oxime (6BIO), and the naturally occurring 6-bromoisatin, both of which have garnered considerable attention for their potent and diverse biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemistry, pharmacology, and therapeutic potential of brominated isatins.

A Royal Hue: The Ancient Discovery of Tyrian Purple

The history of brominated isatins begins not in a laboratory, but in the ancient coastal civilizations of the Mediterranean. The famed Tyrian purple, a dye so rare and expensive it became synonymous with royalty and power, was painstakingly extracted from the hypobranchial glands of various species of sea snails, most notably from the Muricidae family, such as Murex brandaris and Dicathais orbita.[1] The process of producing the dye was a closely guarded secret for centuries, involving the exposure of the glandular secretions to sunlight and air, which triggered a series of enzymatic and photochemical reactions to produce the vibrant and colorfast purple pigment.

It was not until 1909 that the German chemist Paul Friedländer, after isolating 1.4 grams of the pigment from 12,000 Murex brandaris snails, elucidated the chemical structure of the primary component of Tyrian purple as 6,6'-dibromoindigo.[2][3] This discovery marked the first identification of a naturally occurring organobromine compound and laid the foundation for the scientific exploration of brominated isatins.

The Quest for Synthetic Tyrian Purple: A Chemical Challenge

Following Friedländer's structural elucidation, numerous attempts were made to synthesize 6,6'-dibromoindigo in the laboratory. A significant challenge arose from the fact that the direct bromination of indigo does not yield the desired 6,6'-isomer, but rather a mixture of 5,5'- and 7,7'-dibromoindigos.[4][5] This necessitated the development of synthetic routes that incorporated the bromine atoms at the correct positions on the precursor molecules.

Over the years, several synthetic strategies have been developed, with varying degrees of success in terms of yield and practicality. The table below summarizes some of the key synthetic approaches to 6,6'-dibromoindigo.

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Overall Yield (%) | Reference(s) |

| Sachs and Kempf (1903) | 2,4-dinitrotoluene | Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone | ~34% (for the aldehyde) | [6] |

| Friedländer Synthesis | 4-bromo-2-aminobenzoic acid | Chloroacetic acid, cyclization | Not explicitly stated | [3] |

| Voss and Gerlach | 1,4-dibromo-2-nitrobenzene | Selective lithiation, reaction with dimethylformamide | 92% (for the aldehyde) | [7] |

| Wolk and Frimer | p-dibromobenzene | Friedel-Crafts acetylation, oxidation, Ullmann condensation | ~25% | [4][8] |

| Tanoue et al. | 6-bromoindole | Iodination, acetoxylation, alkaline hydrolysis | 43% | [3] |

| Imming et al. | 4-methylaniline | Five-step synthesis | 10% | [9] |

From Natural Precursors to Potent Inhibitors: The Emergence of Bioactive Brominated Isatins

The scientific journey that began with Tyrian purple has led to the discovery of other naturally occurring and synthetically derived brominated isatins with significant biological activities. These compounds have shown promise in a range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

6-Bromoisatin: A Marine-Derived Anti-inflammatory and Anticancer Agent

6-Bromoisatin has been identified as a naturally occurring compound in the hypobranchial glands of the Australian marine mollusk Dicathais orbita.[1] Research has demonstrated its potential as both an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity: 6-Bromoisatin has been shown to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα).[10] Furthermore, it inhibits the production of prostaglandin E2 (PGE2) in calcium ionophore-stimulated fibroblasts.[10]

| Compound | Target | Cell Line | IC50 | Reference(s) |

| 6-Bromoisatin | Nitric Oxide (NO) Production | RAW264.7 Macrophages | >50 µg/mL | [10] |

| 6-Bromoisatin | TNFα Production | RAW264.7 Macrophages | >50 µg/mL | [10] |

| 6-Bromoisatin | PGE2 Production | 3T3 Fibroblasts | >50 µg/mL | [10] |

| Isatin (non-brominated) | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 63.3 µg/mL (430 µM) | [10] |

| 5-Bromoisatin | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 34.3 µg/mL (151.6 µM) | [10] |

Anticancer Activity: 6-Bromoisatin has also demonstrated cytotoxic effects against cancer cell lines. It inhibits the proliferation of HT29 human colon adenocarcinoma cells with an IC50 of 223 µM.[11] In vivo studies have shown that it can enhance the apoptotic index and reduce cell proliferation in the distal colon.[11]

6-Bromoindirubin-3'-oxime (6BIO): A Potent Kinase Inhibitor

6-Bromoindirubin-3'-oxime (6BIO) is a semi-synthetic derivative of indirubin, a component found in indirubin-containing plants and the secretions of some marine mollusks. It has emerged as a highly potent and selective inhibitor of several protein kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).

Kinase Inhibitory Profile: 6BIO exhibits potent, ATP-competitive inhibition of GSK-3α and GSK-3β with an IC50 of 5 nM.[2][9][12][13] It also shows activity against other kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), albeit with lower potency.

| Kinase Target | IC50 | Reference(s) |

| GSK-3α/β | 5 nM | [2][9][12][13] |

| CDK1/cyclin B | 320 nM | [9][12][13] |

| CDK5/p25 | 80 nM | [9][12][13] |

| CDK2/cyclin A | 300 nM | [14] |

| TYK2 | 0.03 µM | [14] |

| JAK1 | 1.5 µM | [14] |

| JAK2 | 8.0 µM | [14] |

| JAK3 | 0.5 µM | [14] |

Mechanisms of Action: Elucidating the Signaling Pathways

The diverse biological activities of brominated isatins are a consequence of their ability to modulate key cellular signaling pathways. The inhibition of GSK-3β by 6BIO, in particular, has been a central focus of research, revealing its influence on the Wnt/β-catenin and Nrf2 pathways.

The GSK-3β/Wnt Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by 6BIO prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[15]

Caption: Inhibition of GSK-3β by 6BIO in the Wnt signaling pathway.

The Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. GSK-3β has been shown to phosphorylate Nrf2, leading to its nuclear exclusion and subsequent degradation. Therefore, inhibition of GSK-3β by 6BIO can lead to the stabilization and nuclear accumulation of Nrf2, thereby enhancing the cellular antioxidant response.[16]

Caption: Activation of the Nrf2 pathway via GSK-3β inhibition by 6BIO.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of brominated isatins.

Synthesis of 6-Bromoisatin

A common method for the synthesis of 6-bromoisatin involves a two-step process starting from 3-bromoaniline.[2][11]

Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide 3-Bromoaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of a condensing agent such as sodium sulfate. The resulting intermediate, N-(3-bromophenyl)-2-hydroxyiminoacetamide, is then isolated.

Step 2: Cyclization to 6-Bromoisatin The N-(3-bromophenyl)-2-hydroxyiminoacetamide is treated with a strong acid, typically concentrated sulfuric acid, at elevated temperatures (around 90°C).[2][11] This induces cyclization to form 6-bromoisatin, which precipitates upon pouring the reaction mixture into ice water and can be collected by filtration.[2][11]

Synthesis of 6-Bromoindirubin-3'-oxime (6BIO) Derivatives

The synthesis of 6BIO derivatives typically involves the reaction of 6-bromoindirubin-3'-oxime with an appropriate alkylating or acylating agent.[1]

General Procedure: 6-Bromoindirubin-3'-oxime is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for example, triethylamine (TEA), is added to the solution, followed by the addition of the desired electrophile (e.g., an alkyl halide). The reaction mixture is stirred at room temperature for a specified period (e.g., 18 hours). The product is then isolated and purified, typically by extraction and chromatography.[1]

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and well-established method for evaluating the in vivo anti-inflammatory activity of test compounds.[17][18][19][20]

Procedure:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.[19]

-

Treatment: The test compound (e.g., a brominated isatin derivative) is administered, usually intraperitoneally, at a specific time point before or after the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19][20]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., every hour for 5 hours) using a plethysmometer.[19]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that in the control group.[18]

NF-κB Nuclear Translocation Assay

The nuclear translocation of the p65 subunit of NF-κB is a key event in the inflammatory response. This can be visualized and quantified using immunofluorescence microscopy.[3][5][10][14]

Procedure:

-

Cell Culture: RAW264.7 macrophage cells are seeded in appropriate culture plates.[5][14]

-

Treatment: The cells are pre-treated with the test compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[14]

-

Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a nuclear dye such as DAPI.[14]

-

Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The translocation of p65 from the cytoplasm to the nucleus is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.[10]

Caption: General experimental workflow for the synthesis and biological evaluation of brominated isatins.

Conclusion and Future Directions

The field of brominated isatins has evolved dramatically from its ancient origins in dye production to its current status as a promising area of therapeutic research. The journey from the imperial purple of Tyrian robes to the potent kinase inhibitory activity of 6BIO exemplifies the power of natural product chemistry to inspire the development of novel therapeutic agents. The diverse biological activities of brominated isatins, including their anti-inflammatory, anticancer, and neuroprotective properties, underscore their potential for addressing a range of unmet medical needs.

Future research in this area will likely focus on several key aspects. The development of more efficient, scalable, and environmentally friendly synthetic routes for these compounds remains an important goal. Further elucidation of the complex mechanisms of action of brominated isatins, including the identification of novel cellular targets and signaling pathways, will provide a deeper understanding of their therapeutic potential. The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the promise of these compounds into clinical applications. As our understanding of the intricate biology of brominated isatins continues to grow, so too will the opportunities for harnessing their unique properties for the benefit of human health.

References

- 1. rsc.org [rsc.org]

- 2. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 4. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tekhelet.com [tekhelet.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromoisatin CAS#: 6326-79-0 [m.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]

- 14. NF-κB activation and nuclear translocation assay [bio-protocol.org]

- 15. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mbimph.com [mbimph.com]

Potential Research Areas for 7-Bromo-6-methylindoline-2,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methylindoline-2,3-dione is a halogenated derivative of isatin, a versatile heterocyclic scaffold renowned for its wide array of biological activities. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] The strategic placement of bromo and methyl groups on the isatin core can significantly modulate the compound's physicochemical properties and biological activity, making this compound a compelling candidate for further investigation in drug discovery and development. This guide outlines potential research areas for this compound, supported by comparative biological data of related isatin derivatives, detailed experimental protocols, and relevant signaling pathway diagrams.

Potential Research Areas

Based on the known biological activities of structurally similar isatin derivatives, the following research areas are proposed for this compound:

-